molecular formula C19H17BrN2O3 B11023466 (2R)-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

(2R)-{[3-(5-bromo-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid

Cat. No.: B11023466
M. Wt: 401.3 g/mol
InChI Key: XWEPPZZBHRPUAI-GOSISDBHSA-N
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Description

(2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound characterized by its unique structure, which includes a brominated indole moiety and a phenylethanoic acid group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multi-step organic reactions. One common approach is the bromination of indole, followed by the coupling of the brominated indole with a propanoyl chloride derivative. The final step involves the amidation reaction with 2-phenylethanoic acid under controlled conditions to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the brominated indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the field of oncology.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets. The brominated indole moiety may interact with enzymes or receptors, modulating their activity. The phenylethanoic acid group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

Compared to these similar compounds, (2R)-2-{[3-(5-BROMO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is unique due to the presence of the brominated indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H17BrN2O3

Molecular Weight

401.3 g/mol

IUPAC Name

(2R)-2-[3-(5-bromoindol-1-yl)propanoylamino]-2-phenylacetic acid

InChI

InChI=1S/C19H17BrN2O3/c20-15-6-7-16-14(12-15)8-10-22(16)11-9-17(23)21-18(19(24)25)13-4-2-1-3-5-13/h1-8,10,12,18H,9,11H2,(H,21,23)(H,24,25)/t18-/m1/s1

InChI Key

XWEPPZZBHRPUAI-GOSISDBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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